molecular formula C19H18ClN5O B2413743 2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379994-28-0

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No.: B2413743
CAS No.: 2379994-28-0
M. Wt: 367.84
InChI Key: YDAISNHMPHESRQ-UHFFFAOYSA-N
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Description

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, substituted with a phenyl group at the 6-position and a piperidinyl group at the 4-position, which is further substituted with a chloropyrimidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a halogenated pyridazinone and a phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Piperidinyl Group: The piperidinyl group can be synthesized by the reduction of a pyridine derivative using hydrogenation or other reducing agents.

    Introduction of the Chloropyrimidinyl Group: The chloropyrimidinyl group can be introduced via a nucleophilic substitution reaction between a chloropyrimidine and the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloropyrimidinyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines

Scientific Research Applications

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, diabetes, and neurological disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. For example, it may interact with G-protein-coupled receptors (GPCRs) or kinase enzymes, resulting in changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one can be compared with other similar compounds, such as:

    2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-(4-fluorophenyl)pyridazin-3-one: This compound has a fluorophenyl group instead of a phenyl group, which may result in different biological activity and pharmacokinetic properties.

    2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-(4-methylphenyl)pyridazin-3-one: The presence of a methyl group on the phenyl ring can influence the compound’s chemical reactivity and biological effects.

    2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-(4-methoxyphenyl)pyridazin-3-one: The methoxy group can affect the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-15-12-21-19(22-13-15)24-10-8-16(9-11-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAISNHMPHESRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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